Home > Products > Screening Compounds P135391 > 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide - 1172729-50-8

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

Catalog Number: EVT-2931238
CAS Number: 1172729-50-8
Molecular Formula: C23H26N4O3S
Molecular Weight: 438.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Hu7691 is a potent and selective Akt inhibitor []. It exhibits promising kinase selectivity and excellent anticancer cell proliferation potencies []. It also shows low activity in inducing HaCaT (human keratinocyte cell line) apoptosis [], suggesting an improved cutaneous safety property compared to other Akt inhibitors []. This compound has entered clinical trials in China []. Relevance: This compound shares a 4-(1-methyl-1H-pyrazol-5-yl)benzamide core with the target compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide. Both compounds are structurally similar, with the key difference being the substitution at the benzamide nitrogen.

    Compound Description: CD-PPB acts as a positive allosteric modulator of metabotropic glutamate receptor (mGluR) subtype 5 []. While selective for mGluR5, certain analogs of CD-PPB, including 4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71), also demonstrate potentiation of mGluR1 []. Relevance: Similar to the target compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide, CD-PPB also belongs to the N-substituted benzamide class with a pyrazole substituent on the benzamide nitrogen.

      Compound Description: VU-71 is an analog of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CD-PPB) that acts as a positive allosteric modulator of mGluR1 []. Unlike CD-PPB, VU-71 is selective for mGluR1 over mGluR5 []. Relevance: This compound falls under the same N-substituted benzamide class as the target compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide, with both featuring a pyrazole substituent on the benzamide nitrogen.

        2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

        Compound Description: Analog 24 is a selective inhibitor of cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines []. This compound reduces Mcl-1 levels in a concentration-dependent manner []. Studies have shown that Analog 24 synergizes with the Bcl-2/Bcl-xL/Bcl-w inhibitor navitoclax to inhibit cell growth and induce apoptosis in pancreatic cancer cell lines []. Relevance: This compound and the target compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide both contain a pyrazole ring substituted on an amide nitrogen.

      Compound Description: Navitoclax is a Bcl-2/Bcl-xL/Bcl-w inhibitor that synergizes with the CDK5 inhibitor, 2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24), to inhibit cell growth and induce apoptosis in pancreatic cancer cell lines []. Relevance: This compound, while structurally distinct from the target compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide, is relevant because it was investigated in combination with a structurally related CDK5 inhibitor, Analog 24 []. This highlights the potential for exploring synergistic effects between different classes of inhibitors targeting related pathways.

        Compound Description: CN2-Cbi is a naturally occurring intermediate in vitamin B12 synthesis that acts as a soluble guanylyl cyclase (sGC) coactivator in vitro and in cells []. It targets the catalytic domain of sGC, a mechanism distinct from other known sGC regulators []. CN2-Cbi synergistically enhances sGC activation by NO-independent regulators like BAY41-2272, cinaciguat, and ataciguat []. It increases intracellular cGMP levels and shows vasorelaxing activity, potentially offering therapeutic applications in conjunction with other sGC-targeting drugs []. Relevance: While structurally distinct from the target compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide, both CN2-Cbi and the related pyrazole-containing compounds (Hu7691 and Analog 24) illustrate the diverse biological activities found within this class of molecules.

          Compound Description: BAY41-2272 is an NO-independent regulator of sGC []. It synergistically enhances sGC activation by CN2-Cbi, decreasing the EC50 values, indicating a reciprocal interaction []. Relevance: This compound highlights the potential for developing drugs targeting the same pathways as the target compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide, which also contains a pyrazole moiety. Further investigation could reveal whether the target compound interacts with sGC or related signaling pathways.

            Compound Description: Cinaciguat, also known as BAY58-2667, is an NO-independent sGC activator []. It works synergistically with CN2-Cbi to enhance sGC activation []. Relevance: Similar to BAY41-2272, Cinaciguat's interaction with sGC makes it relevant for exploring potential interactions of the target compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide with similar pathways.

              Compound Description: Ataciguat, also known as HMR-1766, is an NO-independent sGC activator []. Similar to BAY41-2272 and Cinaciguat, it acts synergistically with CN2-Cbi to enhance sGC activation []. Relevance: As an sGC activator, Ataciguat offers another point of reference when investigating potential interactions between the target compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide and related pathways.

                Compound Description: This compound serves as a key starting material in a study exploring the synthesis of []benzopyrano[4,3-c]pyrazole systems via consecutive Pschorr-Sandmeyer reactions []. Reacting the diazonium salts derived from this compound with cuprous oxide under specific conditions yields various spiro compounds, including (3′SR,4′RS)- and (3′SR,4′SR)-4′-hydroxy-2′,4′-dihydro-2,5′-dimethyl-2′-phenylspiro[isoindoline-1,3′-3′H-pyrazol]-3-ones, (RS)-2′,4′-dihydro-2,5′-dimethyl-2′-phenylspiro[isoindoline-1,3′-3′H-pyrazole]-3,4′-dione, and N-methylphthalimide []. Further reaction with copper sulfate and sodium halides in the presence of ascorbic acid produces a mixture of (3′SR,4′RS)- and (3′SR,4′SR)-4′-chloro(or bromo)-2′,4′-dihydro-2,5′-dimethyl-2′-phenylspiro[isoindoline-1,3′-3′H-pyrazol]-3-ones []. Relevance: This compound is structurally similar to the target compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide, sharing a common N-phenyl-3-methylpyrazol-5-yl)benzamide core structure. The study highlights the versatility of this core structure for developing various heterocyclic compounds with potential pharmacological applications.

                  Compound Description: These racemic epimers are synthesized through the reaction of 2-amino-N-methyl-N-(1-phenyl-3-methylpyrazol-5-yl)benzamide diazonium salts with cuprous oxide under specific conditions []. They can be further transformed into 3-methyl-1-phenyl[2]benzopyrano[4,3-c]pyrazol-5(1H)-one, a compound with potential pharmacological activity []. Relevance: While structurally distinct from the target compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide, these spiro compounds demonstrate the diversity of structures achievable from a common starting material containing a similar pyrazole core.

                    Compound Description: This spiro compound is a product of the reaction between 2-amino-N-methyl-N-(1-phenyl-3-methylpyrazol-5-yl)benzamide diazonium salts and cuprous oxide under specific conditions []. Relevance: Though structurally different from the target compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide, it highlights the possibility of generating diverse heterocyclic systems from a similar pyrazole-containing precursor.

                      Compound Description: This compound is a byproduct formed during the reaction of 2-amino-N-methyl-N-(1-phenyl-3-methylpyrazol-5-yl)benzamide diazonium salts with cuprous oxide under specific conditions []. Relevance: Though structurally distinct from the target compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide, it showcases the potential for side reactions and the formation of various byproducts when manipulating the pyrazole-benzamide core structure.

                        Compound Description: These epimers are obtained by reacting 2-amino-N-methyl-N-(1-phenyl-3-methylpyrazol-5-yl)benzamide diazonium salts with copper sulfate and sodium halide (chloride or bromide) in the presence of ascorbic acid []. They are also obtained by treating diazonium halides derived from the same starting material with classical Sandmeyer catalysts []. Relevance: These halogenated spiro compounds, while structurally distinct from the target compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide, demonstrate the potential for introducing halogen substituents onto similar scaffolds. These modifications could lead to changes in pharmacological properties and are thus relevant for drug discovery efforts.

                          Compound Description: This compound, exhibiting potential pharmacological activity, is synthesized by the thermal transformation of (3′SR,4′RS)- and (3′SR,4′SR)-4′-hydroxy-2′,4′-dihydro-2,5′-dimethyl-2′-phenylspiro[isoindoline-1,3′-3′H-pyrazol]-3-ones []. The efficiency of this transformation depends on the specific epimer used []. Relevance: Although structurally different from the target compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide, it exemplifies the potential for generating pharmacologically active compounds by modifying the core structure found in the target compound.

                            Compound Description: This compound is synthesized from aminocyanopyrazole precursors []. It exhibits moderate toxicity in both PE/CA-PJ41 and HePG2 cell lines as measured by the MTT assay, which quantifies mitochondrial reductive function [].Relevance: This compound shares a benzamide moiety with the target compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide. Although the substituents on the benzamide nitrogen differ, the presence of a shared core structure suggests potential for exploring shared biological activities and targets.

                            4-methyl-N-pyridin-2-ylbenzenesulfonamide

                            Compound Description: This compound serves as a key intermediate in the synthesis of novel sulfonamide drugs []. It is reacted with various substituted 6-amino-4-(4-substituted)-3-methyl-1H-pyrazolo(3,4-b)pyridine-5-carbonitriles to produce the final sulfonamide drug molecules, which are then evaluated for their antimicrobial activity [].Relevance: Though structurally distinct from the target compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide, it highlights the potential for incorporating sulfonamide moieties into related scaffolds for exploring different biological activities, such as antimicrobial properties.

                            N-{2-(6-Amino-4-(4-substitute-phenyl)-5-cyano-3-methyl-pyrazolo(3,4- b)pyridin-1-yl)-acetyl}-4-methyl-N-pyridin-2-yl-benzenesulfonamide

                            Compound Description: This group of compounds represents novel sulfonamide drugs synthesized and evaluated for their antimicrobial activity []. They are obtained by reacting 4-methyl-N-pyridin-2-ylbenzenesulfonamide with a series of substituted 6-amino-4-(4-substituted)-3-methyl-1H-pyrazolo(3,4-b)pyridine-5-carbonitriles []. The structures of these compounds are confirmed through spectral analysis, including IR, NMR, and Mass spectrometry [].Relevance: These compounds, despite being structurally distinct from the target compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide, demonstrate the potential of synthesizing and exploring diverse libraries of sulfonamide-containing molecules for discovering novel antimicrobial agents.

                            4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6yl)- N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet -idin-1-yl)benzamide

                            Compound Description: This compound is a complex molecule containing a pyrazolone ring system, synthesized and characterized as part of a study investigating novel 1,3,4-oxadiazole derivatives for potential antimicrobial activity [].Relevance: While structurally distinct from the target compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide, the presence of a pyrazolone ring system emphasizes the significance of this structural motif in medicinal chemistry and drug discovery, particularly in the context of developing antimicrobial agents.

                            4-Amino-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide Compound Description: This is a sulfonamide derivative containing a pyrazole moiety, discussed in the context of its solubility properties in various solvents []. Relevance: This compound and the target compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide share a common structural element: a pyrazole ring attached to a benzene ring. This structural similarity highlights the significance of pyrazole derivatives in medicinal chemistry and drug development.

                            4-Amino-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide Compound Description: This compound is a sulfonamide derivative containing a pyrazole moiety. It's discussed in the context of its solubility in various solvents []. Relevance: Structurally similar to the target compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide, this compound shares a common 1-phenyl-pyrazole moiety. This similarity underscores the relevance of pyrazole derivatives in medicinal chemistry, prompting investigations into their various physicochemical properties, including solubility, which is crucial for drug formulation and bioavailability.

                            4-Amino-N-(1-phenyl-2,3-dimethyl-5-oxopyrazol-4-yl)benzenesulfonamide Compound Description: This is a sulfonamide derivative with a pyrazolone ring, discussed in the context of its solubility characteristics in different solvents []. Relevance: Although structurally distinct from the target compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide, the presence of a pyrazolone ring system emphasizes the relevance of this structural motif in medicinal chemistry. Understanding the solubility of such compounds is crucial for their potential use as drugs, influencing their formulation and bioavailability.

                          Properties

                          CAS Number

                          1172729-50-8

                          Product Name

                          4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

                          IUPAC Name

                          4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide

                          Molecular Formula

                          C23H26N4O3S

                          Molecular Weight

                          438.55

                          InChI

                          InChI=1S/C23H26N4O3S/c1-16(2)27-22(14-17(3)25-27)24-23(28)19-8-10-21(11-9-19)31(29,30)26-13-12-18-6-4-5-7-20(18)15-26/h4-11,14,16H,12-13,15H2,1-3H3,(H,24,28)

                          InChI Key

                          QRYHLYBHDWHVGK-UHFFFAOYSA-N

                          SMILES

                          CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C(C)C

                          Solubility

                          not available

                          Product FAQ

                          Q1: How Can I Obtain a Quote for a Product I'm Interested In?
                          • To receive a quotation, send us an inquiry about the desired product.
                          • The quote will cover pack size options, pricing, and availability details.
                          • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
                          • Quotations are valid for 30 days, unless specified otherwise.
                          Q2: What Are the Payment Terms for Ordering Products?
                          • New customers generally require full prepayment.
                          • NET 30 payment terms can be arranged for customers with established credit.
                          • Contact our customer service to set up a credit account for NET 30 terms.
                          • We accept purchase orders (POs) from universities, research institutions, and government agencies.
                          Q3: Which Payment Methods Are Accepted?
                          • Preferred methods include bank transfers (ACH/wire) and credit cards.
                          • Request a proforma invoice for bank transfer details.
                          • For credit card payments, ask sales representatives for a secure payment link.
                          • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
                          Q4: How Do I Place and Confirm an Order?
                          • Orders are confirmed upon receiving official order requests.
                          • Provide full prepayment or submit purchase orders for credit account customers.
                          • Send purchase orders to sales@EVITACHEM.com.
                          • A confirmation email with estimated shipping date follows processing.
                          Q5: What's the Shipping and Delivery Process Like?
                          • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
                          • You can use your FedEx account; specify this on the purchase order or inform customer service.
                          • Customers are responsible for customs duties and taxes on international shipments.
                          Q6: How Can I Get Assistance During the Ordering Process?
                          • Reach out to our customer service representatives at sales@EVITACHEM.com.
                          • For ongoing order updates or questions, continue using the same email.
                          • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

                          Quick Inquiry

                           Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.